molecular formula C17H16N2O3S B11949448 Methyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 853315-24-9

Methyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B11949448
CAS No.: 853315-24-9
M. Wt: 328.4 g/mol
InChI Key: PGCYPHIVRJTKNV-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine (DHPM) class, a scaffold known for diverse pharmacological activities, including thymidine phosphorylase (TP) inhibition and antitumor properties. Its structure features:

  • Methyl ester at position 5.
  • Methyl group at position 6.
  • 2-Oxo moiety at position 2.
  • 4-(4-Phenyl-2-thienyl) substituent at position 4, combining a thiophene ring conjugated with a phenyl group.

Properties

CAS No.

853315-24-9

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 6-methyl-2-oxo-4-(4-phenylthiophen-2-yl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H16N2O3S/c1-10-14(16(20)22-2)15(19-17(21)18-10)13-8-12(9-23-13)11-6-4-3-5-7-11/h3-9,15H,1-2H3,(H2,18,19,21)

InChI Key

PGCYPHIVRJTKNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CS2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Catalyst-Dependent Optimization

The choice of catalyst significantly impacts reaction yield and time. Below is a comparative analysis of methods from literature:

CatalystConditionsYield (%)Time (h)Reference
Sulfamic acid Ethanol, 70–80°C75–858–10
TsOH Solvent-free, 80°C85–902–3
Hf(OTf)₄ Solvent-free, 80°C (1 mol%)95–980.3–0.5
Ethanol/HCl Reflux (110–120°C)60–7018

Mechanistic Insights :

  • Imine Route : Acid catalysis facilitates the formation of imine intermediates from aldehyde and urea/thiourea .

  • Enamine Route : Activation of β-keto ester enolates accelerates cyclization .

  • Solvent-Free Conditions : Hf(OTf)₄ under solvent-free conditions minimizes byproduct formation (e.g., Knoevenagel adducts) and maximizes DHPM yield .

Stereochemical Considerations

The tetrahydropyrimidine ring adopts a flattened boat conformation , as observed in related DHPMs . However, the reaction typically produces a mixture of enantiomers unless chiral catalysts are employed. For example:

  • Enantiomeric Separation : Chiral HPLC or recrystallization with chiral acids (e.g., tartaric acid) may isolate the (4S)-enantiomer .

  • Crystallographic Confirmation : X-ray diffraction is used to validate stereochemistry, as demonstrated in ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-DHPM derivatives .

Alternative Synthetic Approaches

While the Biginelli reaction dominates, other methods include:

  • Aza-Wittig Reaction : For thienopyrimidine derivatives, though less common for DHPMs .

  • Polyphosphate-Mediated Cyclization : Enhances reaction rates compared to traditional ethanol/HCl methods .

Limitations :

  • Byproduct Formation : Knoevenagel condensation (e.g., styryl derivatives) may occur under certain conditions .

  • Solvate Stability : Ethyl esters may form solvates (e.g., with THF or NMP), requiring TGA analysis for characterization .

Purification and Characterization

TechniqueApplicationData Example (from )
1H/13C NMR Confirms substituent integrationδ 6.8–7.5 ppm (aromatic H)
X-ray Crystallography Validates molecular conformationFlattened boat conformation
HRMS Confirms molecular weight[M+H]⁺ at m/z 307.1

Industrial and Scalability Considerations

  • Green Chemistry : Solvent-free protocols with Hf(OTf)₄ reduce environmental impact .

  • Cost Efficiency : TsOH and sulfamic acid are inexpensive catalysts suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Thiophene position : 3-Thiophenyl derivatives (e.g., 79.6 µM IC₅₀) outperform 2-thiophenyl analogs (38.1 µM IC₅₀) in TP inhibition .
  • Aryl substituents : Electron-donating groups (e.g., methoxy in 3,4-dimethoxyphenyl) enhance TP inhibition, likely via polar interactions with the enzyme .
  • 4-Phenyl-2-thienyl : The conjugated system may enhance π-π stacking in enzyme binding, but steric bulk could reduce potency compared to smaller substituents.
2.2. Physicochemical Properties

Substituents influence melting points, solubility, and stability:

Compound (Position 4 Substituent) Melting Point (°C) Notable Properties Reference
4-Phenyl Not reported Baseline lipophilicity
4-(Perfluorophenyl) 311–312 High crystallinity due to electron-withdrawing groups
4-(4-Chlorophenyl) Not reported Increased polarity from Cl atom
Target compound Not reported Likely moderate solubility due to aromatic bulk

Key Observations :

  • Electron-withdrawing groups (e.g., perfluorophenyl) increase melting points and crystallinity .
  • Chlorine atoms improve polarity but may reduce membrane permeability .
2.4. Structural and Crystallographic Insights
  • Crystal packing: Methyl 4-(3-ethoxy-4-hydroxyphenyl)-DHPM forms hydrogen bonds via hydroxyl and carbonyl groups in its monohydrate structure .
  • Conformational flexibility : The 4-phenyl-2-thienyl group may adopt multiple conformations, affecting binding to biological targets.

Biological Activity

Methyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C17H16N2O3S
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 853315-24-9

This compound belongs to the class of dihydropyrimidines, characterized by a pyrimidine ring fused with a tetrahydro structure, which contributes to its unique biological properties .

Anticancer Activity

This compound has shown promising anticancer properties. Studies indicate that compounds within the dihydropyrimidine class can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Enzymes : Molecular docking studies suggest that this compound may inhibit key enzymes involved in cancer progression, such as EGFR tyrosine kinase .
  • Cell Viability Studies : In vitro studies using human cancer cell lines (e.g., HT29 for colon cancer and DU145 for prostate cancer) demonstrated significant reductions in cell viability when treated with this compound .
    Cell LineIC50 Value (µM)Effect on Cell Viability
    HT2915.070% reduction
    DU14512.565% reduction

These results highlight its potential as an anticancer agent.

Antimicrobial Activity

Preliminary studies have also indicated antimicrobial properties of this compound. Compounds similar in structure have been reported to exhibit activity against various bacterial strains. The thienyl group may enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Binding Affinity : Interaction studies have shown that this compound binds effectively to receptors and enzymes implicated in disease processes.
  • Modulation of Signaling Pathways : The compound may modulate critical signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Condensation Reactions : Starting materials undergo condensation reactions to form the dihydropyrimidine core.
  • Functional Group Modifications : Subsequent steps involve the introduction of the thienyl and phenyl groups through electrophilic substitution reactions.

Related Compounds

Several structurally related compounds have been synthesized and evaluated for their biological activities:

Compound NameStructureUnique Features
Ethyl 6-Methyl-2-Oxo-4-(Phenyl)-1,2,3,4-TetrahydropyrimidineC14H16N2O3Lacks thienyl group; primarily studied for antitumor activity
Methyl 6-Methylthio-DihydropyrimidinoneC11H14N2OSLacks carboxylic acid functionality; potential applications in agriculture

These derivatives illustrate how variations in substituents can influence biological activity while maintaining a core dihydropyrimidine structure.

Q & A

Q. What are the common synthetic routes for preparing this tetrahydropyrimidine derivative, and how are reaction conditions optimized?

The compound is synthesized via a three-component Biginelli-like condensation. A typical protocol involves refluxing 4-phenyl-2-thiophenecarboxaldehyde (0.05 mol), urea (0.05 mol), methyl acetoacetate (0.075 mol), and concentrated HCl (4 drops) in ethanol for 3 hours. Post-reaction cooling to 273 K induces crystallization. Recrystallization from ethanol yields the pure product (75-85% yield). Optimization focuses on solvent polarity (ethanol vs. DMSO), catalyst choice (HCl vs. Lewis acids), and temperature control to minimize decomposition .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

Key techniques include:

  • X-ray crystallography : Resolves the tetrahydropyrimidine ring conformation and substituent orientation (e.g., thienyl group dihedral angles of 15–25° relative to the pyrimidine plane) .
  • NMR : 1H^1H NMR confirms methyl ester integration (δ 3.6–3.8 ppm) and aromatic protons (δ 7.2–7.5 ppm for phenyl-thienyl groups). 13C^{13}C NMR identifies carbonyl carbons (δ 165–170 ppm) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What in vitro biological assays are typically employed to evaluate its pharmacological potential?

Standard assays include:

  • Kinase inhibition : IC50_{50} determination via ADP-Glo™ assays against kinases like CDK2 or EGFR (reported IC50_{50} values: 0.5–5 µM) .
  • Antimicrobial activity : Broth microdilution (MIC: 8–32 µg/mL against S. aureus and E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC50_{50}: 10–20 µM) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Discrepancies often arise from structural analogs (e.g., thienyl vs. phenyl substituents) or assay conditions. Mitigation strategies:

  • Structural validation : Compare crystallographic data (e.g., thienyl vs. morpholinyl derivatives alter steric hindrance, impacting kinase binding ).
  • Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate under identical pH/temperature conditions .
  • Meta-analysis : Cross-reference with databases like ChEMBL to contextualize activity trends .

Q. What methodologies optimize regioselectivity during cyclization to avoid byproducts?

Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -CN) at the 4-position favor cyclization at the thienyl moiety (yield: 82% vs. 65% for electron-donating groups) .
  • Catalyst modulation : ZnCl2_2 enhances cyclization rates by coordinating to the carbonyl oxygen, reducing activation energy .
  • Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states, improving regioselectivity (90:10 product ratio) .

Q. How can reaction yields be improved using design-of-experiments (DOE) approaches?

DOE factors include:

  • Temperature : 70–90°C maximizes cyclization while minimizing ester hydrolysis (optimal: 80°C) .
  • Molar ratios : A 1:1.2:1 (aldehyde:urea:methyl acetoacetate) ratio balances stoichiometry and side reactions .
  • In-line analytics : ReactIR monitors intermediate formation (e.g., enol tautomer) to terminate reactions at >90% conversion .

Q. What advanced techniques assess thermal stability and degradation pathways?

  • Thermogravimetric analysis (TGA) : Decomposition onset at 220–240°C correlates with ester group stability .
  • DSC : Endothermic peaks at 180°C indicate melting, while exothermic events >250°C suggest oxidative degradation .
  • LC-MS : Identifies degradation products (e.g., decarboxylated derivatives) under accelerated stability conditions (40°C/75% RH) .

Q. How do functional groups influence reactivity in downstream derivatization?

  • Ester group : Susceptible to hydrolysis under basic conditions (NaOH/EtOH) to yield carboxylic acid derivatives (80% conversion) .
  • Ketone : Forms hydrazones (with hydrazine hydrate) for bioactivity modulation (IC50_{50} improvement by 2–3 fold) .
  • Thienyl moiety : Participates in Suzuki-Miyaura cross-coupling (Pd(PPh3_3)4_4/K2_2CO3_3) to introduce aryl/heteroaryl groups .

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